molecular formula C4H12NOP B14654725 N,N,p,p-Tetramethylphosphinic amide CAS No. 50663-05-3

N,N,p,p-Tetramethylphosphinic amide

Cat. No.: B14654725
CAS No.: 50663-05-3
M. Wt: 121.12 g/mol
InChI Key: HULKTRNALMGDES-UHFFFAOYSA-N
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Description

N,N,p,p-Tetramethylphosphinic amide is a phosphorus(V) compound characterized by a central phosphorus atom bonded to two methyl groups (P-methyl), two methylamino groups (N-methyl), and an oxygen atom (P=O). This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and organic synthesis. The methyl substituents on both phosphorus and nitrogen atoms enhance steric bulk while reducing basicity compared to non-methylated analogs, which influences its reactivity in nucleophilic and catalytic processes .

Properties

CAS No.

50663-05-3

Molecular Formula

C4H12NOP

Molecular Weight

121.12 g/mol

IUPAC Name

N-dimethylphosphoryl-N-methylmethanamine

InChI

InChI=1S/C4H12NOP/c1-5(2)7(3,4)6/h1-4H3

InChI Key

HULKTRNALMGDES-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,p,p-Tetramethylphosphinic amide typically involves the reaction of a phosphinic acid derivative with an amine. One common method is the reaction of tetramethylphosphinic chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,p,p-Tetramethylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphinic acid derivatives, while reduction results in the formation of amines .

Scientific Research Applications

N,N,p,p-Tetramethylphosphinic amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,p,p-Tetramethylphosphinic amide exerts its effects involves the interaction of the phosphinic amide group with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of proteins .

Comparison with Similar Compounds

Phosphinic amides share a general structure of R₂P(O)NR'₂, where variations in R and R' substituents significantly alter their physical, chemical, and catalytic properties. Below is a detailed comparison of N,N,p,p-Tetramethylphosphinic amide with structurally related compounds:

Structural and Steric Comparisons
Compound Name Substituents (R, R') Steric Descriptor (Tolman Cone Angle) Key Structural Features
This compound R = methyl, R' = methyl ~170° (estimated) Symmetric methyl groups; distorted tetrahedral geometry at P
P,P-Diphenylphosphinic amide R = phenyl, R' = H 187° Bulky phenyl groups; strong C–H⋯O interactions in crystal lattice
P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide R = 4-(dimethylamino)phenyl, R' = isopropyl 187° Electron-rich aryl groups; enhanced catalytic activity in Suzuki-Miyaura reactions
N-Benzyl-N-dimethylphosphinoylmethyl-aminomethanephosphonic acid R = dimethylphosphinoyl, R' = benzyl N/A Hybrid phosphonic-phosphinic structure; biological activity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl, isopropyl) increase the Tolman cone angle, reducing reactivity toward sterically hindered substrates. This compound’s smaller cone angle (~170°) suggests moderate steric hindrance, enabling broader substrate compatibility .
  • Electronic Effects: Electron-donating groups (e.g., 4-(dimethylamino)phenyl) enhance ligand donor strength in catalysis, whereas methyl groups reduce basicity, favoring specific coordination environments .
Reactivity and Catalytic Performance
Compound Name Reaction Application Performance Metrics Reference
This compound Coordination complexes Forms stable complexes with transition metals (e.g., Rh, Cu) due to P=O and N–Me donor sites
P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide Suzuki-Miyaura cross-coupling Achieves >90% yield at 0.1 mol% Pd loading; superior to triphenylphosphine ligands
N-Phosphinoyl-substituted aminomethanephosphonic acids Biological activity Exhibits antitumor and antimicrobial properties due to phosphonic acid moiety

Key Observations :

  • Catalysis: Bulky, electron-rich phosphinic amides (e.g., 4-(dimethylamino)phenyl derivatives) outperform smaller analogs in cross-coupling reactions due to balanced steric and electronic profiles .
  • Biological Activity : Hybrid phosphonic-phosphinic structures (e.g., compound 3 in ) show enhanced bioactivity compared to purely alkylated phosphinic amides .

Key Observations :

  • Methylated phosphinic amides exhibit superior hydrolytic stability compared to aryl-substituted analogs, making them suitable for aqueous-phase reactions .

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